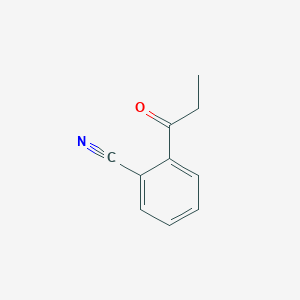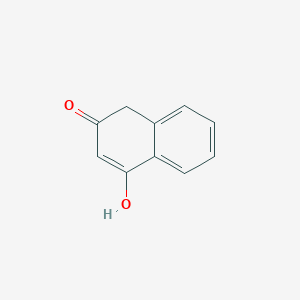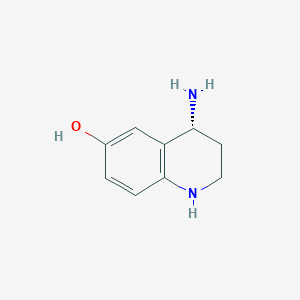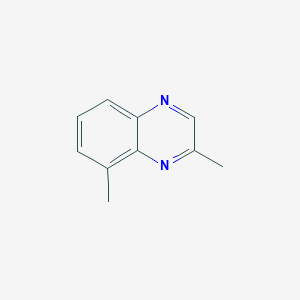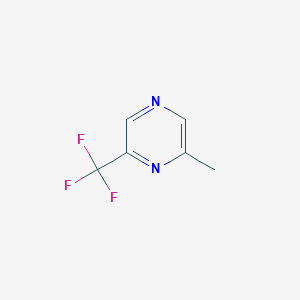
2-Methyl-6-trifluoromethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-trifluoromethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H5F3N2 It is characterized by the presence of a pyrazine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-trifluoromethylpyrazine typically involves the introduction of the trifluoromethyl group into the pyrazine ring. One common method is the trifluoromethylation of 2-methylpyrazine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the trifluoromethylation process. Additionally, solvent selection and purification steps are crucial to obtaining high-purity products suitable for commercial applications.
化学反应分析
Types of Reactions: 2-Methyl-6-trifluoromethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of pyrazine carboxylic acids or pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of alkylated or arylated pyrazine derivatives.
科学研究应用
2-Methyl-6-trifluoromethylpyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the formulation of agrochemicals and as a flavoring agent in the food industry.
作用机制
The mechanism of action of 2-Methyl-6-trifluoromethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes.
相似化合物的比较
2-Methylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylpyrazine: Lacks the methyl group, affecting its reactivity and applications.
2,6-Dimethylpyrazine: Contains two methyl groups instead of a trifluoromethyl group, leading to distinct chemical behavior.
Uniqueness: 2-Methyl-6-trifluoromethylpyrazine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and a valuable candidate for various applications in research and industry.
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAOFBIGFCYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
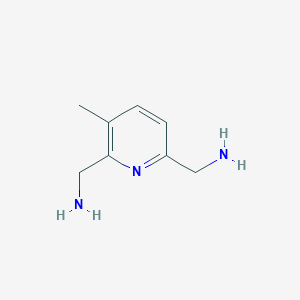
![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
